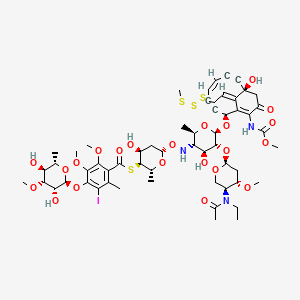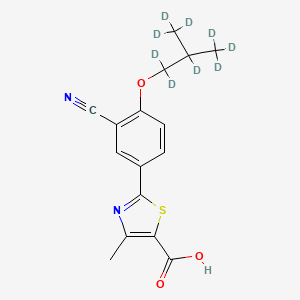
Grazoprevir sodium
Übersicht
Beschreibung
Grazoprevir is an antiviral and NS3/4A protease inhibitor used to treat hepatitis C infections . It is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV) .
Synthesis Analysis
The development of Grazoprevir was successful due to key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis
The chemical formula of Grazoprevir sodium is C38H49N6NaO9S . Its exact mass is 788.32 and its molecular weight is 788.890 .Chemical Reactions Analysis
The medicinal chemistry route for Grazoprevir generally follows the synthetic sequence used for previous compounds . The synthesis starts from 4-methoxy-phenylenediamine hydrochloride .Physical And Chemical Properties Analysis
Grazoprevir sodium has a molecular weight of 788.89 . It is used in pharmaceutical applications .Wissenschaftliche Forschungsanwendungen
1. Efficacy in Hepatitis C and HIV Co-infection
Grazoprevir, combined with elbasvir, demonstrates efficacy in patients with Hepatitis C Virus (HCV) and HIV co-infection. It shows a high rate of sustained virological response, suggesting its effectiveness and tolerance in this demographic (Rockstroh et al., 2015).
2. Impact of HCV NS5A Polymorphisms on Efficacy
Grazoprevir's efficacy can be influenced by baseline HCV genetic variants, particularly those encoding amino acid polymorphisms in NS5A. This underscores the importance of pre-treatment resistance analyses to optimize treatment selection (Komatsu et al., 2017).
3. Treatment of Chronic HCV Genotype-1 Infection
In chronic HCV genotype-1 infection, grazoprevir combined with elbasvir and ribavirin offers a promising treatment option, especially for patients who have failed earlier therapy. This combination has shown high success rates in achieving sustained virological response (Forns et al., 2015).
4. Potential Role in COVID-19 Treatment
A computational study indicated that grazoprevir might inhibit both viral entry and replication in COVID-19, targeting multiple pathways. This suggests a potential role for grazoprevir in COVID-19 treatment, warranting further clinical investigation (Behera et al., 2021).
5. High Cure Rates in HIV/Hepatitis C Co-infected Men
Grazoprevir-elbasvir, with or without ribavirin, achieves high cure rates in HIV/Hepatitis C co-infected men who have sex with men. This treatment approach, guided by baseline resistance-associated substitutions, is effective and has an excellent safety profile (Braun et al., 2018).
6. Use in Difficult-to-Treat Patients with Chronic HCV
Grazoprevir/elbasvir shows effectiveness in real-world scenarios, especially in previously difficult-to-treat patients, including those with chronic kidney diseases, HIV co-infection, and cirrhosis (Zarębska-Michaluk et al., 2019).
7. Combination with Peginterferon and Ribavirin
Grazoprevir, when combined with peginterferon and ribavirin, is effective in treatment-naive patients with HCV genotype 1 infection. This combination shows rapid and sustained suppression of HCV RNA (Lagging et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZBIVJZNPHGU-CIAYNJNFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N6NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grazoprevir sodium | |
CAS RN |
1425038-27-2 | |
| Record name | Grazoprevir sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)